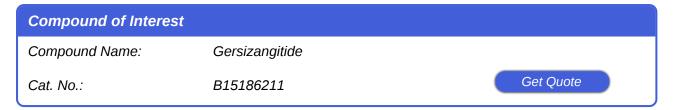


Application Notes and Protocols: Gersizangitide Microparticulate Suspension

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gersizangangitide (also known as AXT-107) is an investigational anti-angiogenic peptide therapy being developed by AsclepiX Therapeutics for the treatment of retinal vascular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema.[1] It is a 20-amino acid peptide derived from collagen IV.[2] A key feature of **Gersizangitide** is its formulation as a microparticulate suspension, designed for intraocular injection to provide sustained therapeutic activity and reduce the frequency of administration.[3]

Mechanism of Action

Gersizangitide exhibits a novel, dual mechanism of action that targets two critical pathways involved in the pathogenesis of retinal vascular diseases: the Vascular Endothelial Growth Factor (VEGF) pathway and the Tie2 pathway.[1][3][4]

• VEGF Pathway Inhibition: **Gersizangitide** inhibits the pro-angiogenic Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] It disrupts the formation of the VEGFR2-β3 complex.[5] This inhibition helps to reduce neovascularization (the formation of new, leaky blood vessels) and decrease vascular permeability.[2][3] The peptide has been shown to inhibit VEGF-A and VEGF-C.[2]



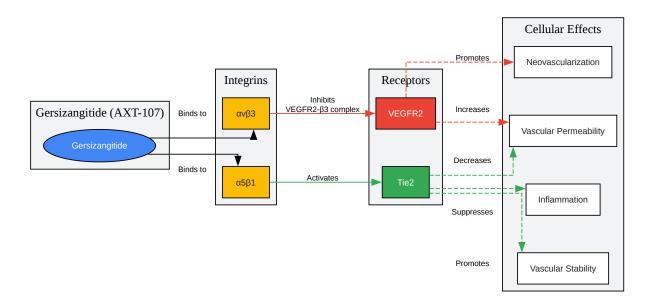




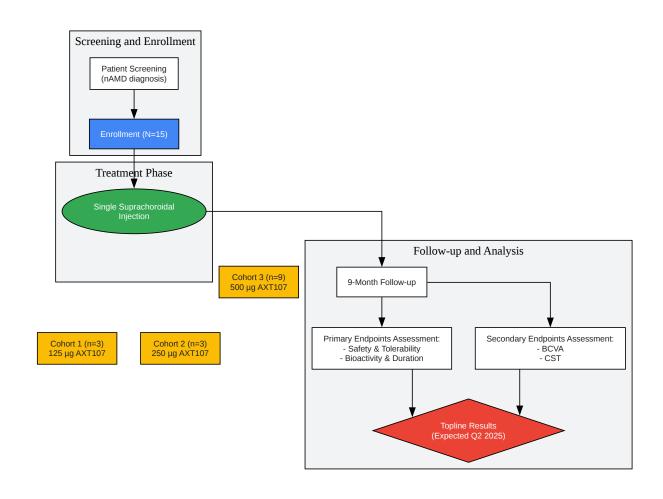
Tie2 Pathway Activation: Concurrently, Gersizangitide activates the Tie2 receptor, a tyrosine kinase that plays a crucial role in stabilizing blood vessels.[1][3][4] This activation is mediated through its interaction with integrins ανβ3 and α5β1.[3][4][5] By activating Tie2,
Gersizangitide promotes vascular stability, reduces vascular leakage, and suppresses inflammation.[3][6]

This dual action of inhibiting vessel growth and promoting vessel stability offers a potentially more comprehensive therapeutic approach compared to therapies that only target the VEGF pathway.[6]









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